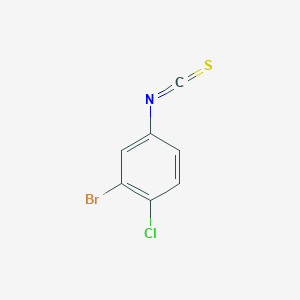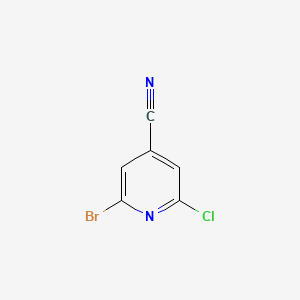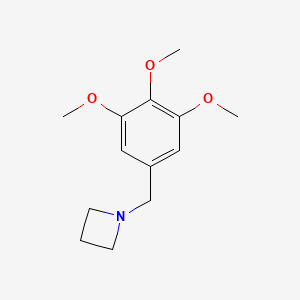
1-(3,4,5-Trimethoxybenzyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4,5-Trimethoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions, attached to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds.
准备方法
The synthesis of 1-(3,4,5-Trimethoxybenzyl)azetidine can be achieved through various synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines. Another method involves the regioselective aminolysis of cis-3,4-epoxy amines catalyzed by lanthanum trifluoromethanesulfonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
1-(3,4,5-Trimethoxybenzyl)azetidine undergoes various chemical reactions due to the ring strain and the presence of the methoxybenzyl group. Common reactions include:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium hydride or organolithium compounds.
Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to various products depending on the reaction conditions.
科学研究应用
1-(3,4,5-Trimethoxybenzyl)azetidine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 1-(3,4,5-Trimethoxybenzyl)azetidine involves its interaction with various molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The methoxy groups on the benzyl ring can also influence the compound’s reactivity and interactions with other molecules. Specific molecular targets and pathways would depend on the context of its use, such as in drug development or material science.
相似化合物的比较
属性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC 名称 |
1-[(3,4,5-trimethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C13H19NO3/c1-15-11-7-10(9-14-5-4-6-14)8-12(16-2)13(11)17-3/h7-8H,4-6,9H2,1-3H3 |
InChI 键 |
NOONILOQMDFWGT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


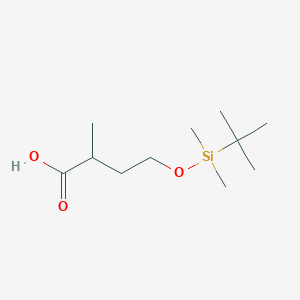
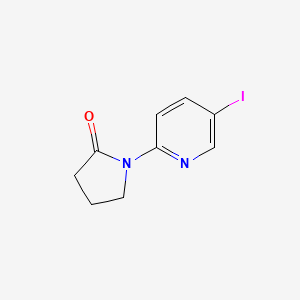
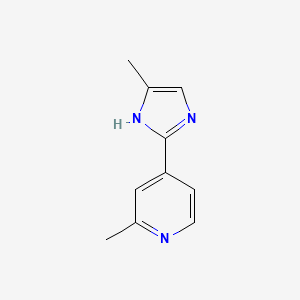

![6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13685555.png)
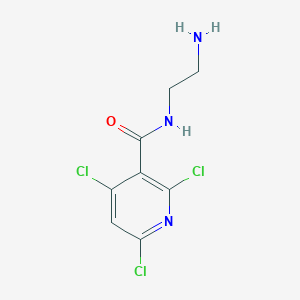
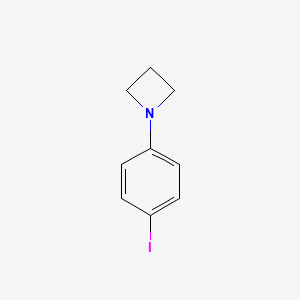
![1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)
![4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13685580.png)

